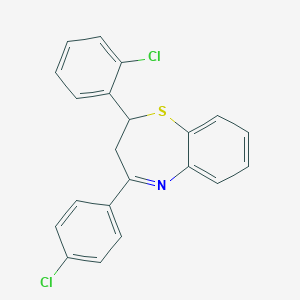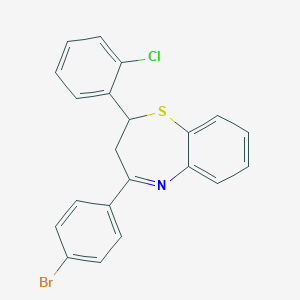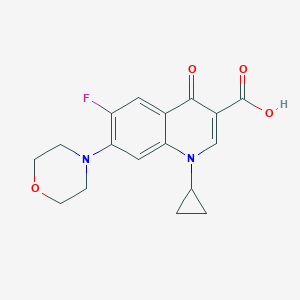![molecular formula C20H18ClN3O B304685 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline, commonly known as CMQ, is a quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its various therapeutic applications. CMQ is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor involved in synaptic plasticity, learning, and memory.
Mecanismo De Acción
CMQ acts as a non-competitive antagonist of the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor, which is a ligand-gated ion channel involved in synaptic plasticity and learning and memory. CMQ binds to the receptor's ion channel pore, preventing the influx of calcium ions and the subsequent activation of downstream signaling pathways. This results in a reduction in excitatory neurotransmission and a decrease in neuronal activity.
Biochemical and Physiological Effects:
CMQ has been shown to modulate various biochemical and physiological processes in the brain. CMQ reduces the production of reactive oxygen species and inhibits the release of pro-inflammatory cytokines, thereby reducing neuroinflammation. CMQ also modulates the activity of various neurotransmitter systems, such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, cognition, and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMQ has several advantages for lab experiments, such as its high potency and selectivity for the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor. However, CMQ also has some limitations, such as its poor solubility in aqueous solutions, which can make it challenging to administer in vivo. Moreover, CMQ can exhibit off-target effects at high concentrations, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on CMQ. One area of research is the development of more potent and selective 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor antagonists based on the structure of CMQ. Another area of research is the investigation of the potential therapeutic applications of CMQ in other neurological disorders, such as traumatic brain injury and stroke. Moreover, the use of CMQ as a tool to study the role of the 2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline receptor in synaptic plasticity and learning and memory is also an area of interest.
Métodos De Síntesis
The synthesis of CMQ involves the condensation reaction between 4-chlorobenzaldehyde and 4-morpholinyl-1,2-diamine followed by cyclization with acetic acid. The final product is obtained through purification and recrystallization. The purity of the synthesized CMQ can be determined by analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
CMQ has been extensively investigated for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and depression. CMQ has been shown to exhibit neuroprotective effects by reducing excitotoxicity and oxidative stress-induced cell death. Moreover, CMQ has been reported to improve cognitive function and memory in animal models of Alzheimer's disease. CMQ has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
Nombre del producto |
2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline |
|---|---|
Fórmula molecular |
C20H18ClN3O |
Peso molecular |
351.8 g/mol |
Nombre IUPAC |
4-[3-[(E)-2-(4-chlorophenyl)ethenyl]quinoxalin-2-yl]morpholine |
InChI |
InChI=1S/C20H18ClN3O/c21-16-8-5-15(6-9-16)7-10-19-20(24-11-13-25-14-12-24)23-18-4-2-1-3-17(18)22-19/h1-10H,11-14H2/b10-7+ |
Clave InChI |
IETXOCNXMZDFCB-JXMROGBWSA-N |
SMILES isomérico |
C1COCCN1C2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
SMILES canónico |
C1COCCN1C2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)

![N'-[(2-chloro-6-methoxy-3-quinolinyl)methylene]-2-[2,4-dichloro-6-(1-phenyl-1H-pyrazol-4-yl)phenoxy]acetohydrazide](/img/structure/B304611.png)
![8-(3,4-dimethoxyphenyl)-4-methyl-2H,10H-pyrano[2,3-f]chromene-2,10-dione](/img/structure/B304612.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)
![8-[3-(2-furyl)acryloyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B304614.png)


![7-hydroxy-4-methyl-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304621.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)
